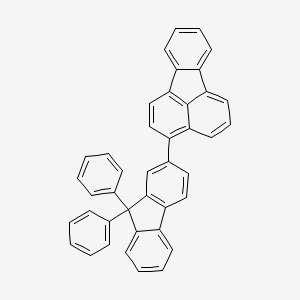
(2-Bromo-6-(bromomethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-(bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of phenylmethanol, characterized by the presence of two bromine atoms attached to the benzene ring and a hydroxyl group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(bromomethyl)phenyl)methanol typically involves the bromination of 2-methylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride or dichloromethane . The reaction proceeds via a radical mechanism, where the bromine atoms are introduced at the benzylic and ortho positions relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and waste minimization are also important considerations in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-Bromo-6-methylphenyl)methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of (2-Hydroxy-6-(hydroxymethyl)phenyl)methanol or (2-Amino-6-(aminomethyl)phenyl)methanol.
Oxidation: Formation of (2-Bromo-6-(bromomethyl)benzaldehyde).
Reduction: Formation of (2-Bromo-6-methylphenyl)methanol.
Applications De Recherche Scientifique
(2-Bromo-6-(bromomethyl)phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s brominated structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of brominated polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study the effects of brominated compounds on biological systems.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-(bromomethyl)phenyl)methanol depends on the specific application. In organic synthesis, it acts as a brominated building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through the formation of covalent bonds or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-6-methylphenyl)methanol
- (2-Bromo-4-(bromomethyl)phenyl)methanol
- (2-Chloro-6-(chloromethyl)phenyl)methanol
Uniqueness
(2-Bromo-6-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms at specific positions on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
[2-bromo-6-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,11H,4-5H2 |
Clé InChI |
ISROEZSJGVTVDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CO)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


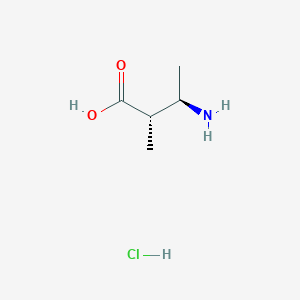

![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

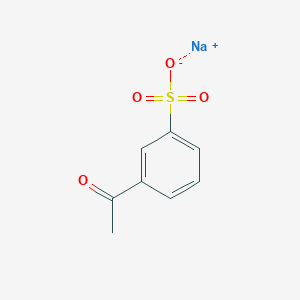
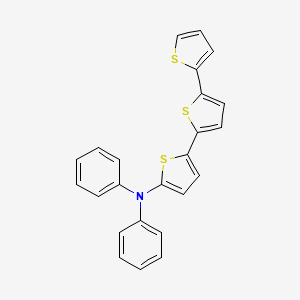
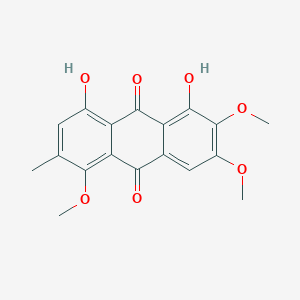
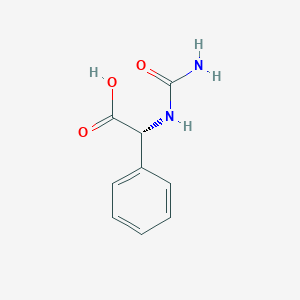


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
